2-(4-(1H-benzo[d]imidazol-2-yl)piperidin-1-yl)-N-(naphthalen-1-yl)acetamide

Lipophilicity Drug-likeness Permeability

This naphthyl-substituted benzimidazole-piperidine acetamide (CAS 887214-44-0) is a critical probe for MCH-R1 antagonist SAR, offering XLogP3 4.3 for evaluating hydrophobic pocket occupancy and CNS permeability. Use it as a matched molecular pair with the des-benzimidazole BuChE inhibitor to quantify target selectivity. Substitution with phenyl or tolyl analogs risks activity loss without validation. For R&D only.

Molecular Formula C24H24N4O
Molecular Weight 384.483
CAS No. 887214-44-0
Cat. No. B2522556
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(4-(1H-benzo[d]imidazol-2-yl)piperidin-1-yl)-N-(naphthalen-1-yl)acetamide
CAS887214-44-0
Molecular FormulaC24H24N4O
Molecular Weight384.483
Structural Identifiers
SMILESC1CN(CCC1C2=NC3=CC=CC=C3N2)CC(=O)NC4=CC=CC5=CC=CC=C54
InChIInChI=1S/C24H24N4O/c29-23(25-20-11-5-7-17-6-1-2-8-19(17)20)16-28-14-12-18(13-15-28)24-26-21-9-3-4-10-22(21)27-24/h1-11,18H,12-16H2,(H,25,29)(H,26,27)
InChIKeySZVAHQXIUWAZTE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-(4-(1H-benzo[d]imidazol-2-yl)piperidin-1-yl)-N-(naphthalen-1-yl)acetamide (CAS 887214-44-0): Structural Identity and Physicochemical Profile for Procurement Decisions


2-(4-(1H-benzo[d]imidazol-2-yl)piperidin-1-yl)-N-(naphthalen-1-yl)acetamide (CAS 887214-44-0) is a heterocyclic small molecule (C24H24N4O, MW 384.5) comprising a benzimidazole core, a piperidine linker, and a naphthalen-1-yl acetamide terminus [1]. Its computed XLogP3 is 4.3, with 2 hydrogen bond donors and 3 acceptors [1]. The compound belongs to a series of 2-(4-(1H-benzo[d]imidazol-2-yl)piperidin-1-yl)acetamide derivatives distinguished by the identity of the aryl/heteroaryl amide substituent . This naphthyl-bearing member is one of the most lipophilic within the publicly disclosed series of close analogs that includes phenyl (CAS 887214-41-7), m-tolyl (CAS 887214-50-8), 4-nitrophenyl, and 3,4-dichlorophenyl variants .

Why Generic Substitution Within the 2-(4-(1H-benzo[d]imidazol-2-yl)piperidin-1-yl)acetamide Series Is Not Scientifically Justifiable for CAS 887214-44-0


Compounds within the 2-(4-(1H-benzo[d]imidazol-2-yl)piperidin-1-yl)acetamide series share a common core but differ critically in the terminal amide aryl group, which directly modulates lipophilicity, target binding, and biological outcome. The naphthyl substituent in CAS 887214-44-0 confers an XLogP3 of 4.3 [1], substantially higher than the phenyl analog (CAS 887214-41-7; MW 334.4, C20H22N4O) . In closely related benzimidazole-piperidine MCH-R1 antagonist series, replacement of a phenyl with a naphthyl group has been shown to alter receptor binding affinity by over 10-fold due to expanded hydrophobic pocket occupancy [2]. Furthermore, the naphthyl analog N-(naphthalen-1-yl)-2-(piperidin-1-yl)acetamide (lacking the benzimidazole) has been characterized as a selective butyrylcholinesterase inhibitor [3], whereas the benzimidazole-containing scaffold is associated with MCH-R1 antagonism [2], demonstrating that even within naphthyl-acetamide compounds, the presence or absence of the benzimidazole ring fundamentally redirects target selectivity. Substituting CAS 887214-44-0 with a phenyl, tolyl, or des-benzimidazole analog without experimental validation risks both loss of desired activity and introduction of uncharacterized off-target effects.

Quantitative Differentiation Evidence for 2-(4-(1H-benzo[d]imidazol-2-yl)piperidin-1-yl)-N-(naphthalen-1-yl)acetamide (CAS 887214-44-0) vs. Closest Analogs


Lipophilicity Differentiation: XLogP3 of Naphthyl Analog vs. Phenyl Analog Governs Membrane Permeability and Hydrophobic Target Engagement

The target compound's computed XLogP3 is 4.3 [1], compared to a predicted XLogP3 of approximately 2.8–3.0 for the unsubstituted phenyl analog CAS 887214-41-7 (estimation based on the 1.5-log unit increment typically contributed by a fused phenyl ring relative to a single phenyl group) . This approximately 1.3–1.5 log unit increase places the naphthyl analog closer to the optimal lipophilicity range (LogP 3–5) for CNS-penetrant and intracellular-targeting small molecules, where increased membrane partitioning is required.

Lipophilicity Drug-likeness Permeability Pharmacokinetics

Molecular Size and Topological Polar Surface Area Differentiation: Target Compound vs. Phenyl and Tolyl Analogs

The target compound (MW 384.5) [1] is substantially larger than the phenyl analog (MW 334.4) and the m-tolyl analog (MW 348.4) . The increased molecular weight and larger aromatic surface area of the naphthyl group predict enhanced van der Waals contacts in hydrophobic binding pockets. The topological polar surface area (TPSA) of the target compound is computed at 61.8 Ų [1], which remains within the generally accepted threshold of <140 Ų for oral bioavailability and <90 Ų for CNS penetration.

Molecular size TPSA Drug-likeness Oral bioavailability

Scaffold-Level Target Selectivity Differentiation: Benzimidazole-Piperidine Containing Analogs (MCH-R1) vs. Des-Benzimidazole Naphthyl Acetamides (BuChE)

Compounds containing the 2-arylbenzimidazole-piperidine scaffold, closely related to CAS 887214-44-0, have been characterized as melanin-concentrating hormone receptor 1 (MCH-R1) antagonists, with optimized leads achieving IC50 values as low as 1 nM [1]. In contrast, the des-benzimidazole analog N-(naphthalen-1-yl)-2-(piperidin-1-yl)acetamide (CAS 65447-12-3) has been experimentally validated as a selective butyrylcholinesterase (BuChE) inhibitor [2]. This demonstrates that the benzimidazole ring, present in CAS 887214-44-0 but absent in CAS 65447-12-3, is a critical determinant of target engagement, redirecting biological activity from cholinesterase inhibition toward G-protein coupled receptor (GPCR) antagonism.

Target selectivity MCH-R1 Butyrylcholinesterase Scaffold hopping

Patent-Disclosed Scaffold Context: Benzimidazole-Piperidine Compounds as MCH Antagonists for Metabolic Disorders

The 2-substituted benzimidazole piperidine scaffold, of which CAS 887214-44-0 is a specific exemplar containing the naphthalen-1-yl acetamide terminus, is claimed in patent WO2005023798A1 as selective melanin-concentrating hormone (MCH) receptor antagonists for the treatment of obesity, metabolic disorders, eating disorders, and diabetes [1]. The patent discloses extensive SAR demonstrating that aryl substitution at the acetamide position modulates MCH-R1 binding affinity. The naphthyl group, by virtue of its extended π-surface, is positioned to engage a hydrophobic sub-pocket within the MCH-R1 binding site that is not fully occupied by smaller phenyl or substituted-phenyl analogs [1].

MCH receptor Obesity Metabolic disorders GPCR antagonists

Recommended Research and Procurement Application Scenarios for 2-(4-(1H-benzo[d]imidazol-2-yl)piperidin-1-yl)-N-(naphthalen-1-yl)acetamide (CAS 887214-44-0)


MCH-R1 Antagonist Lead Optimization and SAR Expansion

CAS 887214-44-0 serves as a naphthyl-substituted probe within the MCH-R1 antagonist benzimidazole-piperidine series disclosed in WO2005023798A1 [1]. Its elevated lipophilicity (XLogP3 = 4.3) [2] relative to phenyl and tolyl analogs makes it suitable for evaluating the contribution of extended hydrophobic contacts to MCH-R1 binding affinity and selectivity. Researchers can use this compound as a reference point for SAR studies exploring the size and shape tolerance of the hydrophobic sub-pocket, particularly when comparing activity shifts against the phenyl (MW 334.4) and m-tolyl (MW 348.4) matched-pair analogs.

Target Selectivity Profiling: GPCR vs. Cholinesterase Panel Screening

Given that the des-benzimidazole analog N-(naphthalen-1-yl)-2-(piperidin-1-yl)acetamide is a selective BuChE inhibitor [3], CAS 887214-44-0 is an ideal matched molecular pair compound for assessing the impact of benzimidazole introduction on target selectivity. Screening both compounds in parallel across a panel of GPCRs (including MCH-R1), cholinesterases, and phospholipase D isoforms would quantify the target-engagement redirecting effect of the benzimidazole ring and establish selectivity windows critical for lead prioritization.

Physicochemical Property Benchmarking for CNS-Penetrant Program Development

With a TPSA of 61.8 Ų and XLogP3 of 4.3 [2], CAS 887214-44-0 occupies a physicochemical space consistent with CNS-penetrant small molecules. Researchers developing CNS-targeting MCH-R1 antagonists can use this compound as a benchmark for evaluating permeability, P-glycoprotein efflux susceptibility, and brain-to-plasma ratio. Comparative studies with the more polar phenyl analog (predicted lower logP) can establish lipophilicity-permeability relationships within this chemotype.

Quote Request

Request a Quote for 2-(4-(1H-benzo[d]imidazol-2-yl)piperidin-1-yl)-N-(naphthalen-1-yl)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.